molecular formula C17H18ClF3N4O B4346976 (4-CHLORO-1,3-DIMETHYL-1H-PYRAZOL-5-YL){4-[3-(TRIFLUOROMETHYL)PHENYL]PIPERAZINO}METHANONE

(4-CHLORO-1,3-DIMETHYL-1H-PYRAZOL-5-YL){4-[3-(TRIFLUOROMETHYL)PHENYL]PIPERAZINO}METHANONE

Cat. No.: B4346976
M. Wt: 386.8 g/mol
InChI Key: KKPVGYHKTXSYTA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4-CHLORO-1,3-DIMETHYL-1H-PYRAZOL-5-YL){4-[3-(TRIFLUOROMETHYL)PHENYL]PIPERAZINO}METHANONE is a synthetic organic compound that belongs to the class of piperazine derivatives This compound is characterized by the presence of a pyrazole ring substituted with chlorine and methyl groups, a trifluoromethyl-substituted phenyl ring, and a piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-CHLORO-1,3-DIMETHYL-1H-PYRAZOL-5-YL){4-[3-(TRIFLUOROMETHYL)PHENYL]PIPERAZINO}METHANONE typically involves multiple steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of appropriate hydrazines with 1,3-diketones under acidic or basic conditions.

    Chlorination and methylation: The pyrazole ring is then chlorinated and methylated using reagents such as thionyl chloride and methyl iodide.

    Coupling with piperazine: The chlorinated and methylated pyrazole is then coupled with 4-[3-(trifluoromethyl)phenyl]piperazine using coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

(4-CHLORO-1,3-DIMETHYL-1H-PYRAZOL-5-YL){4-[3-(TRIFLUOROMETHYL)PHENYL]PIPERAZINO}METHANONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorine atom on the pyrazole ring can be substituted with other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products

    Oxidation: Formation of corresponding pyrazole N-oxides.

    Reduction: Formation of dechlorinated and demethylated derivatives.

    Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

(4-CHLORO-1,3-DIMETHYL-1H-PYRAZOL-5-YL){4-[3-(TRIFLUOROMETHYL)PHENYL]PIPERAZINO}METHANONE has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacologically active agent, particularly in the development of drugs targeting central nervous system disorders.

    Biological Studies: The compound is used in studies related to enzyme inhibition and receptor binding.

    Materials Science: It is explored for its potential use in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of (4-CHLORO-1,3-DIMETHYL-1H-PYRAZOL-5-YL){4-[3-(TRIFLUOROMETHYL)PHENYL]PIPERAZINO}METHANONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

  • 1-[(4-chloro-1,3-dimethyl-1H-pyrazol-5-yl)carbonyl]-4-phenylpiperazine
  • 1-[(4-chloro-1,3-dimethyl-1H-pyrazol-5-yl)carbonyl]-4-[3-(trifluoromethyl)phenyl]morpholine

Uniqueness

(4-CHLORO-1,3-DIMETHYL-1H-PYRAZOL-5-YL){4-[3-(TRIFLUOROMETHYL)PHENYL]PIPERAZINO}METHANONE is unique due to the presence of both a trifluoromethyl-substituted phenyl ring and a piperazine ring, which impart distinct physicochemical properties and biological activities. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, while the piperazine ring contributes to its ability to interact with biological targets.

Properties

IUPAC Name

(4-chloro-2,5-dimethylpyrazol-3-yl)-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18ClF3N4O/c1-11-14(18)15(23(2)22-11)16(26)25-8-6-24(7-9-25)13-5-3-4-12(10-13)17(19,20)21/h3-5,10H,6-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKPVGYHKTXSYTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1Cl)C(=O)N2CCN(CC2)C3=CC=CC(=C3)C(F)(F)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClF3N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(4-CHLORO-1,3-DIMETHYL-1H-PYRAZOL-5-YL){4-[3-(TRIFLUOROMETHYL)PHENYL]PIPERAZINO}METHANONE
Reactant of Route 2
Reactant of Route 2
(4-CHLORO-1,3-DIMETHYL-1H-PYRAZOL-5-YL){4-[3-(TRIFLUOROMETHYL)PHENYL]PIPERAZINO}METHANONE
Reactant of Route 3
Reactant of Route 3
(4-CHLORO-1,3-DIMETHYL-1H-PYRAZOL-5-YL){4-[3-(TRIFLUOROMETHYL)PHENYL]PIPERAZINO}METHANONE
Reactant of Route 4
Reactant of Route 4
(4-CHLORO-1,3-DIMETHYL-1H-PYRAZOL-5-YL){4-[3-(TRIFLUOROMETHYL)PHENYL]PIPERAZINO}METHANONE
Reactant of Route 5
Reactant of Route 5
(4-CHLORO-1,3-DIMETHYL-1H-PYRAZOL-5-YL){4-[3-(TRIFLUOROMETHYL)PHENYL]PIPERAZINO}METHANONE
Reactant of Route 6
Reactant of Route 6
(4-CHLORO-1,3-DIMETHYL-1H-PYRAZOL-5-YL){4-[3-(TRIFLUOROMETHYL)PHENYL]PIPERAZINO}METHANONE

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